molecular formula C16H16N2O5 B11680862 2-methoxy-4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate

2-methoxy-4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate

Cat. No.: B11680862
M. Wt: 316.31 g/mol
InChI Key: MGANHRSBZVEPPP-RQZCQDPDSA-N
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Description

Its crystal structure was resolved via single-crystal X-ray diffraction (R factor = 0.037), confirming the E-geometry of the hydrazinylidene group and the planar arrangement of aromatic rings . The molecule’s stability is attributed to intramolecular hydrogen bonding and π-π stacking interactions, as observed in its crystal packing .

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C16H16N2O5/c1-10-13(6-7-22-10)16(20)18-17-9-12-4-5-14(23-11(2)19)15(8-12)21-3/h4-9H,1-3H3,(H,18,20)/b17-9+

InChI Key

MGANHRSBZVEPPP-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate typically involves multiple steps, including the formation of the hydrazinylidene linkage and the introduction of the methoxy and furan groups. Common synthetic routes may involve:

    Hydrazone Formation: Reacting 2-methylfuran-3-carbaldehyde with hydrazine to form the hydrazone intermediate.

    Condensation Reaction: Condensing the hydrazone intermediate with 2-methoxy-4-formylphenyl acetate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

2-methoxy-4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to exert its effects.

    Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinedione Derivatives

Compound 28 ():

  • Structure : Features a thiazolidin-5-ylidene group and phenylcarbamothioyl substituent.
  • Molecular Formula : C₁₉H₁₄N₄O₄S₂ (MW = 426.47).
  • Key Data : High yield (93%), ¹H NMR δ 3.86 ppm (OCH₃ singlet).
  • Activity : Demonstrated antibacterial activity, likely due to the thiazolidinedione moiety’s ability to inhibit bacterial enzymes .

Compound 26 ():

  • Structure : Similar to Compound 28 but with a saturated thiazolidin-5-yl group.
  • Molecular Formula : C₁₉H₁₆N₄O₄S₂ (MW = 428.48).
  • Key Data : Yield 88%, elemental analysis aligned with theoretical values (C: 53.22%, H: 3.77%, N: 13.08%).
  • Activity : Antiproliferative effects against cancer cell lines, suggesting the thiazolidinedione core’s role in cell cycle disruption .

Comparison with Target Compound :

  • The furan carbonyl group may offer distinct electronic effects compared to the thiazolidinedione’s electrophilic carbonyl .
Triazole-Containing Derivatives

Compound in :

  • Structure : Includes a 4-chlorophenyl-triazolyl group and a sulfanylacetyl chain.
  • Molecular Formula : C₂₆H₂₂ClN₅O₄S (MW = 552.01).
  • Key Data : Complex substituents enhance lipophilicity (Cl and phenyl groups).
  • Activity : Likely antimicrobial due to the triazole’s ability to chelate metal ions in bacterial proteins .

Compound in :

  • Structure : Ethyl and 4-methoxyphenyl substituents on a triazole ring.
  • Molecular Formula : C₂₄H₂₅N₅O₅S (MW = 519.55).
  • Key Data : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 215.2 Ų), useful for LC-MS identification .

Comparison with Target Compound :

  • The target compound’s furan ring is smaller and less polar than triazole derivatives, possibly improving membrane permeability.
  • Absence of chlorine or sulfur may reduce off-target interactions .
Nitrophenyl and Pyridinyl Derivatives

Compound in :

  • Structure : Nitrobenzene and methoxybenzene rings linked via a hydrazinylidene group.
  • Molecular Formula : C₁₆H₁₅N₃O₅ (MW = 329.31).
  • Key Data : Dihedral angle of 6.9° between aromatic rings; intermolecular N–H⋯O hydrogen bonds form dimers.
  • Synthesis : Condensation of 4-nitrophenylhydrazine with 4-acetoxy-3-methoxybenzaldehyde (yield ~90%) .

Compound in :

  • Structure : Pyridin-3-ylcarbonyl group and 2,4-dichlorobenzoate.
  • Molecular Formula : C₂₁H₁₅Cl₂N₃O₄ (MW = 460.27).
  • Key Data : Chlorine atoms increase electronegativity; pyridine introduces basicity.
  • Activity: Potential antibacterial agent due to dichlorobenzoate’s hydrophobic interactions .

Comparison with Target Compound :

  • The nitro group in enhances electrophilicity but may confer toxicity.
Simplified Structural Analog ()
  • Structure: Lacks the hydrazinylidene linker; features a p-tolylimino group.
  • Molecular Formula: C₁₇H₁₇NO₃ (MW = 283.33).
  • Key Data : Simpler structure with higher stability but reduced functional complexity.

Comparison with Target Compound :

  • The hydrazinylidene group in the target compound enables Schiff base formation, critical for metal chelation and bioactivity.

Biological Activity

The compound 2-methoxy-4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various biological systems.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This compound features a methoxy group, a furan moiety, and a hydrazone linkage, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between 2-methylfuran-3-carboxylic acid derivatives and appropriate hydrazine derivatives under acidic or basic conditions. The reaction can be optimized for yield and purity using various solvents and catalysts.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown:

  • Antibacterial Activity : The compound was tested against various Gram-positive and Gram-negative bacteria, showing moderate to strong inhibition zones.
BacteriaZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

These results suggest that the compound may act by disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

In addition to antimicrobial effects, preliminary studies have suggested potential anticancer properties. The compound was evaluated against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

Cell LineIC50 (µM)
A-5490.05
MCF70.06
HCT1160.04

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The hydrazone linkage may interact with active sites of enzymes involved in cell metabolism.
  • Induction of Oxidative Stress : The furan moiety could contribute to the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells alike.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Antimicrobial Efficacy : A study published in Korean Science demonstrated that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the potential efficacy of related compounds like our target molecule .
  • Anticancer Research : Research on benzoxathiazine derivatives showed promising results against various cancer cell lines, suggesting that modifications similar to those found in our compound could enhance anticancer activity .

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